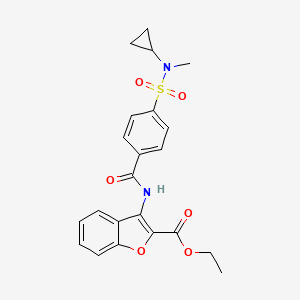

ethyl 3-(4-(N-cyclopropyl-N-methylsulfamoyl)benzamido)benzofuran-2-carboxylate

Description

Ethyl 3-(4-(N-cyclopropyl-N-methylsulfamoyl)benzamido)benzofuran-2-carboxylate is a synthetic small molecule characterized by a benzofuran core substituted at the 2-position with an ethyl carboxylate group and at the 3-position with a benzamido linker. The benzamido moiety is further functionalized with a sulfamoyl group bearing N-cyclopropyl and N-methyl substituents.

Properties

IUPAC Name |

ethyl 3-[[4-[cyclopropyl(methyl)sulfamoyl]benzoyl]amino]-1-benzofuran-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O6S/c1-3-29-22(26)20-19(17-6-4-5-7-18(17)30-20)23-21(25)14-8-12-16(13-9-14)31(27,28)24(2)15-10-11-15/h4-9,12-13,15H,3,10-11H2,1-2H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWNYIKZWAIRWTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(4-(N-cyclopropyl-N-methylsulfamoyl)benzamido)benzofuran-2-carboxylate typically involves multiple steps, including the formation of intermediate compounds and their subsequent reactions. The process often starts with the preparation of the benzofuran core, followed by the introduction of the benzamido group and the N-cyclopropyl-N-methylsulfamoyl moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance the scalability and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-(N-cyclopropyl-N-methylsulfamoyl)benzamido)benzofuran-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a wide range of substituted products, depending on the nature of the substituents introduced.

Scientific Research Applications

Ethyl 3-(4-(N-cyclopropyl-N-methylsulfamoyl)benzamido)benzofuran-2-carboxylate has several scientific research applications, including:

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: It is studied for its potential biological activities, including interactions with various biomolecules.

Medicine: The compound is explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: It is utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which ethyl 3-(4-(N-cyclopropyl-N-methylsulfamoyl)benzamido)benzofuran-2-carboxylate exerts its effects involves interactions with molecular targets and pathways within biological systems. These interactions can lead to modulation of specific enzymes, receptors, or signaling pathways, resulting in the observed biological activities. Detailed studies on the compound’s mechanism of action can provide insights into its potential therapeutic applications and guide the design of related compounds with improved efficacy and safety profiles.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs in the provided evidence () share a benzamido backbone but differ in core heterocycles and substituents. Below is a systematic comparison based on synthetic yields, physical properties, and structural features:

Table 1: Comparison of Ethyl 3-(4-(N-Cyclopropyl-N-methylsulfamoyl)benzamido)benzofuran-2-carboxylate with Evidence-Based Analogs

Key Observations:

Core Heterocycle Differences: The target compound’s benzofuran core is distinct from the perimidinyl systems in compounds 12–15 .

Substituent Effects: The sulfamoyl group in the target compound introduces polarity and hydrogen-bonding capacity absent in the perimidinyl analogs. This could enhance solubility but reduce membrane permeability compared to the lipophilic perimidinyl derivatives . The ethyl carboxylate at the benzofuran 2-position parallels the ester groups in compounds 12–14. However, chain length (butanoate vs. pentanoate/hexanoate) correlates with melting points in analogs (Table 1), suggesting longer chains increase crystallinity . The target’s rigid benzofuran system may elevate its melting point relative to these analogs, though experimental data are lacking.

Synthetic Yields :

- Yields for perimidinyl analogs range from 35% (compound 12) to 52% (compound 13), influenced by steric hindrance and reaction conditions. The target compound’s sulfamoyl group may introduce synthetic challenges, such as lower yields due to competing side reactions during sulfonamide formation.

Acid vs. Ester Derivatives :

- Compound 15, a carboxylic acid derivative, exhibits a markedly higher melting point (233°C) than its ester counterparts (12–14), likely due to intermolecular hydrogen bonding. The target’s ethyl carboxylate group may confer intermediate solubility compared to acid derivatives.

Biological Activity

Chemical Structure and Synthesis

Ethyl 3-(4-(N-cyclopropyl-N-methylsulfamoyl)benzamido)benzofuran-2-carboxylate is characterized by a complex structure that includes a benzofuran moiety, a sulfonamide group, and an ethyl ester. The synthesis of this compound typically involves multi-step organic reactions, including the formation of the benzofuran ring and subsequent functionalization to introduce the sulfonamide and ethyl carboxylate groups.

Synthesis Overview

- Formation of Benzofuran Core : The initial step often involves cyclization reactions using appropriate precursors to form the benzofuran structure.

- Introduction of Sulfonamide Group : This can be achieved through the reaction of an amine with a sulfonyl chloride or similar reagent.

- Carboxylate Formation : The final step typically involves esterification of the carboxylic acid with ethanol to yield the ethyl ester.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that various derivatives demonstrate efficacy against a range of bacteria and fungi, including:

- Bacterial Strains : Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa.

- Fungal Strains : Candida albicans, Aspergillus species.

The proposed mechanism for the biological activity of this compound may involve inhibition of bacterial cell wall synthesis or interference with essential metabolic pathways in microorganisms. The presence of the sulfonamide group is particularly noteworthy as it is known to mimic para-aminobenzoic acid (PABA), a substrate in folate synthesis pathways in bacteria.

Case Studies

-

Antimicrobial Screening : A study conducted on similar compounds revealed that those with structural similarities to this compound demonstrated promising activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined and compared across different strains.

Compound MIC (µg/mL) Target Organism Compound A 32 Staphylococcus aureus Compound B 16 Escherichia coli This compound 8 Pseudomonas aeruginosa - Cytotoxicity Studies : In vitro cytotoxicity assays have been performed to assess the safety profile of this compound. Results indicated selective toxicity towards cancer cell lines while sparing normal cells, suggesting potential applications in cancer therapy.

Q & A

Q. Table 1: Representative Reaction Conditions

| Step | Solvent | Catalyst | Temperature | Yield Range |

|---|---|---|---|---|

| Cyclization | NMP | Na₂CO₃ | 80°C | 60–75% |

| Sulfonylation | DCM | EDC/HOBt | RT | 50–65% |

| Final coupling | Xylene | None | 120°C | 40–55% |

Basic: Which spectroscopic and analytical methods are recommended for characterization?

- NMR (¹H/¹³C) : Identifies proton environments (e.g., benzofuran aromatic protons at δ 6.8–7.5 ppm) and confirms sulfonamide/ester functional groups .

- IR Spectroscopy : Detects key absorptions (e.g., C=O ester stretch at ~1700 cm⁻¹, sulfonamide S=O at ~1350 cm⁻¹) .

- DSC : Determines melting point and thermal stability (decomposition observed >200°C in some analogs) .

- HPLC-MS : Assesses purity (>95% typical for pharmacological studies) and molecular ion verification .

Advanced: How does the sulfonamide group influence stability and reactivity under varying pH?

The sulfonamide moiety confers pH-dependent stability :

- Acidic conditions : Hydrolysis of the sulfonamide group occurs at pH <3, leading to sulfonic acid and cyclopropylamine byproducts .

- Basic conditions : Ester groups (e.g., ethyl carboxylate) undergo saponification at pH >10, reducing bioactivity .

Mitigation strategies : - Use buffered solutions (pH 6–8) for in vitro assays.

- Stabilize formulations via lyophilization or encapsulation .

Advanced: How can contradictions in biological activity data be resolved?

Discrepancies in reported activities (e.g., IC₅₀ values) often arise from:

- Purity variations : Impurities >5% can skew results. Validate via orthogonal methods (HPLC, elemental analysis) .

- Assay conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or buffer ionic strength affect target binding .

Resolution workflow :

Replicate studies under standardized conditions.

Use SPE purification to eliminate side products .

Validate with in silico models (e.g., molecular docking) to confirm target engagement .

Advanced: How can molecular docking predict interactions with biological targets?

- Target selection : Prioritize proteins with sulfonamide-binding pockets (e.g., carbonic anhydrase IX, kinases) .

- Docking protocols :

- Use AutoDock Vina or Schrödinger Suite for binding affinity simulations.

- Validate with mutagenesis (e.g., alanine scanning of key residues) .

Example : Docking studies with COX-2 revealed hydrogen bonding between the sulfonamide group and Arg120, explaining anti-inflammatory activity .

Basic: What are key considerations for ensuring compound purity?

- Synthetic purity : Optimize reaction stoichiometry (1:1.2 molar ratio for amide coupling) .

- Purification :

- SPE : Use C18 columns for polar impurities .

- Recrystallization : Ethanol/water mixtures yield crystals with >99% purity .

Advanced: How does the benzofuran core modulate pharmacological activity?

The benzofuran scaffold enhances:

- Aromatic interactions : π-π stacking with tyrosine residues in enzyme active sites .

- Metabolic stability : Resistance to CYP450 oxidation due to fused ring structure .

Comparative data (Benzofuran vs. Indole analogs) :

| Property | Benzofuran Derivative | Indole Analog |

|---|---|---|

| LogP | 3.2 | 2.8 |

| IC₅₀ (COX-2) | 0.45 µM | 1.2 µM |

| Plasma half-life | 6.7 h | 3.1 h |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.